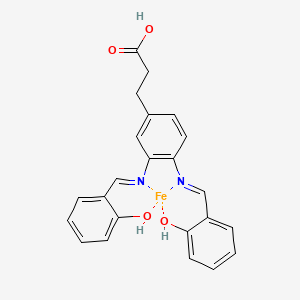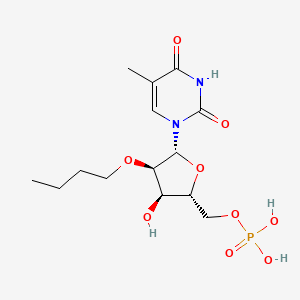
2'-O-Butyl-5-methyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Butyl-5-Methyluridine is a modified nucleoside belonging to the class of pyrimidine ribonucleoside monophosphates. These compounds are characterized by a pyrimidine base linked to a ribose moiety with a monophosphate group. The modification at the 2’ position with a butyl group and the methylation at the 5 position of uridine make this compound unique and of significant interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Butyl-5-Methyluridine typically involves the alkylation of 5-methyluridine at the 2’ position. This can be achieved through phase transfer catalysis (PTC) to facilitate the alkylation reaction. The reaction conditions often include the use of a suitable base and an alkylating agent under controlled temperature and solvent conditions .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to minimize chromatographic purifications and maximize yield. This involves the use of low-cost reagents and one-pot synthesis strategies. The process is designed to be scalable, allowing for the production of multigram quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-Butyl-5-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of modified nucleosides .
Aplicaciones Científicas De Investigación
2’-O-Butyl-5-Methyluridine has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2’-O-Butyl-5-Methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA. The butyl and methyl modifications can influence the binding affinity and resistance to nucleases, making it a valuable tool in therapeutic applications. The compound can also be metabolized into active forms that exert specific effects on molecular targets and pathways involved in cellular processes .
Similar Compounds:
2’-O-Methyluridine: Another modified nucleoside with a methyl group at the 2’ position.
5-Methyluridine: A nucleoside with a methyl group at the 5 position of uridine.
2’-O-Butyluridine: A nucleoside with a butyl group at the 2’ position.
Comparison: 2’-O-Butyl-5-Methyluridine is unique due to the presence of both butyl and methyl modifications, which confer distinct properties such as increased stability and resistance to enzymatic degradation. This makes it more suitable for certain therapeutic applications compared to its analogs .
Propiedades
Fórmula molecular |
C14H23N2O9P |
|---|---|
Peso molecular |
394.31 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-4-butoxy-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C14H23N2O9P/c1-3-4-5-23-11-10(17)9(7-24-26(20,21)22)25-13(11)16-6-8(2)12(18)15-14(16)19/h6,9-11,13,17H,3-5,7H2,1-2H3,(H,15,18,19)(H2,20,21,22)/t9-,10-,11-,13-/m1/s1 |
Clave InChI |
WSAMAMLAATZRPR-PRULPYPASA-N |
SMILES isomérico |
CCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |
SMILES canónico |
CCCCOC1C(C(OC1N2C=C(C(=O)NC2=O)C)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



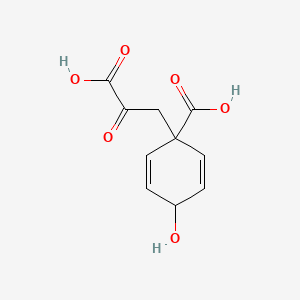
![(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2-propanamine](/img/structure/B10776373.png)
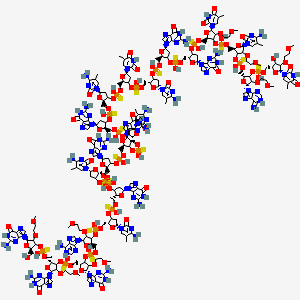
![(3,4,8b-Trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl) N-(2-ethylphenyl)carbamate](/img/structure/B10776376.png)
![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![Iron(4+);2-[[2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate](/img/structure/B10776384.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)

![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)
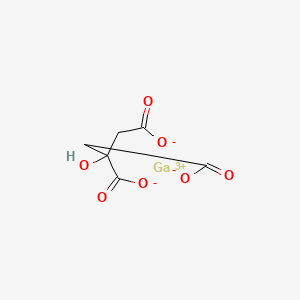
![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)
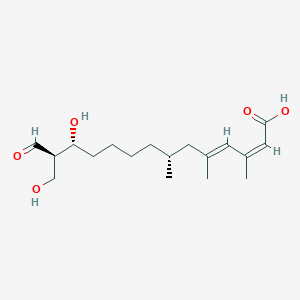
![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)
